REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:8](=[O:10])[CH3:9])[C:4]([O:6][CH3:7])=[O:5])[CH3:2].C(C(C(=O)C)C(OCC)=O)C>>[CH2:1]([CH:3]([CH:8]([OH:10])[CH3:9])[C:4]([O:6][CH3:7])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OC)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of Preparation Example 4
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)OC)C(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |